REACTION_CXSMILES
|
Cl.C([O:4][C:5](=[O:9])[CH2:6][NH:7][CH3:8])C.[C:10](Cl)(=[O:13])[CH2:11][CH3:12].N1C=CC=[CH:17][CH:16]=1>>[CH2:16]([CH2:8][N:7]([C:10](=[O:13])[CH2:11][CH3:12])[CH2:6][C:5]([OH:4])=[O:9])[CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CNC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in an ice bath
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured into cold water (175 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The combined extracts were stripped on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)CN(CC(=O)O)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |